molecular formula C2H7O4P B155537 Ethyl dihydrogen phosphate CAS No. 1623-14-9

Ethyl dihydrogen phosphate

Cat. No.: B155537
CAS No.: 1623-14-9
M. Wt: 126.05 g/mol
InChI Key: ZJXZSIYSNXKHEA-UHFFFAOYSA-N
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Description

Ethyl dihydrogen phosphate is an organic compound with the molecular formula C2H7O4P. It is a monoalkyl phosphate ester, where the alkyl group is an ethyl group. This compound is known for its role as an epitope and a phosphoantigen .

Scientific Research Applications

Ethyl dihydrogen phosphate has a wide range of applications in scientific research:

Safety and Hazards

When handling Ethyl dihydrogen phosphate, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It’s also important to ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Ethyl dihydrogen phosphate plays a crucial role in biochemical reactions, particularly in phosphorylation processes. It acts as a substrate for various enzymes, including kinases and phosphatases, which catalyze the transfer of phosphate groups to and from biomolecules. This compound interacts with proteins such as parathion hydrolase and cholinesterase, influencing their activity and function . These interactions are essential for regulating metabolic pathways and maintaining cellular homeostasis.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of sodium-phosphate cotransporters on the plasma membrane, which are involved in phosphate uptake and homeostasis . Additionally, elevated levels of this compound can activate pathways such as the Raf/mitogen-activated protein kinase/ERK kinase (MEK)/extracellular signal-regulated kinase (ERK) and Akt pathways, leading to changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity. For example, it interacts with parathion hydrolase and cholinesterase, affecting their catalytic functions . These interactions can lead to changes in gene expression and cellular metabolism, ultimately influencing cellular function and homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the formation of various metabolites . These metabolites can have different effects on cellular processes, depending on their concentration and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses. In some cases, high doses of this compound can cause toxic or adverse effects, such as disruption of phosphate homeostasis and cellular toxicity . These threshold effects are essential for understanding the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phosphate homeostasis and energy metabolism. It interacts with enzymes such as sodium-phosphate cotransporters and phosphatases, influencing the uptake, storage, and utilization of phosphate within cells . These interactions can affect metabolic flux and the levels of metabolites, ultimately impacting cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across the plasma membrane by sodium-phosphate cotransporters, which facilitate its uptake into cells . Once inside the cell, this compound can be distributed to various cellular compartments, where it participates in biochemical reactions and metabolic processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. It can be found in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . Additionally, it may be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. These localization patterns are essential for understanding the precise role of this compound in cellular function and metabolism.

Preparation Methods

Ethyl dihydrogen phosphate can be synthesized through various methods. One common synthetic route involves the reaction of ethanol with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Ethyl dihydrogen phosphate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to produce ethanol and phosphoric acid.

    Esterification: It can react with alcohols to form different phosphate esters.

    Substitution Reactions: It can undergo substitution reactions where the ethyl group is replaced by other alkyl or aryl groups.

Common reagents used in these reactions include acids, bases, and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl dihydrogen phosphate involves its interaction with specific molecular targets. It can act as a substrate for enzymes such as parathion hydrolase and cholinesterase. These interactions can lead to various biochemical effects, including the modulation of enzyme activity and the activation of immune responses .

Comparison with Similar Compounds

Ethyl dihydrogen phosphate can be compared with other similar compounds, such as:

    Monoethyl phosphate: Similar in structure but with different reactivity and applications.

    Diethyl phosphate: Contains two ethyl groups instead of one, leading to different chemical properties.

    Mthis compound: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.

These compounds share some similarities in their chemical structure but differ in their specific applications and reactivity .

Properties

IUPAC Name

ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXZSIYSNXKHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16527-81-4 (zinc salt(1:1)), 17323-83-0 (di-hydrochloride salt), 24856-79-9 (di-ammonium salt), 64864-09-1 (di-potassium salt)
Record name Ethyl dihydrogen phosphate
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DSSTOX Substance ID

DTXSID70862718
Record name Ethyl dihydrogen phosphate
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Molecular Weight

126.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethylphosphate
Source Human Metabolome Database (HMDB)
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CAS No.

1623-14-9, 67874-00-4, 78-40-0
Record name Monoethyl phosphate
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Record name Ethyl dihydrogen phosphate
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Record name Phosphoric acid, monoethyl ester, compd. with N-methyl-N-octadecyl-1-octadecanamine (1:1)
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Record name Ethyl dihydrogen phosphate
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Record name Phosphoric acid, monoethyl ester
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Record name Ethyl dihydrogen phosphate
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Record name Ethyl dihydrogen phosphate
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Record name MONOETHYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Record name Ethylphosphate
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Melting Point

-56.4 °C
Record name Ethylphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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